molecular formula C16H17FN2O2S B133804 Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 160009-35-8

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B133804
CAS No.: 160009-35-8
M. Wt: 320.4 g/mol
InChI Key: ZOHVECQKEABYPF-UHFFFAOYSA-N
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Description

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Properties

  • Novel Pyrazoles Synthesis : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is used as a precursor in the synthesis of novel pyrazole derivatives with potential anti-inflammatory and anti-cancer properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
  • Thieno[2,3‐d]pyrimidines Preparation : This compound serves as a starting material for the preparation of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, which are significant in medicinal chemistry (Santilli, Kim, & Wanser, 1971).

Medicinal Chemistry

  • Fungicidal Properties : Derivatives synthesized from this compound have been found to possess fungicidal properties, suggesting its utility in developing anti-fungal agents (Tumkevicius, Urbonas, & Vainilavicius, 2013).
  • Novel Heterocyclic Systems : It's used in the synthesis of densely substituted methyl esters, leading to the creation of novel heterocyclic systems like 1,3,4,6-tetraazadibenzo[cd,f]azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Molecular and Structural Studies

  • Crystal Structure Analysis : The compound has been analyzed using X-ray diffraction, revealing details about its molecular structure and intermolecular interactions, crucial for understanding its chemical behavior (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is known that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHVECQKEABYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470085
Record name Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160009-35-8
Record name Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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